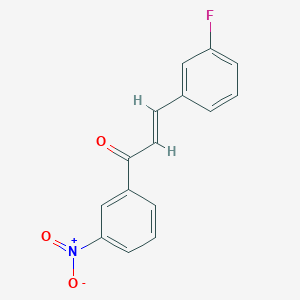

(2E)-3-(3-Fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3-fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FNO3/c16-13-5-1-3-11(9-13)7-8-15(18)12-4-2-6-14(10-12)17(19)20/h1-10H/b8-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAAVOCPQHOLQOU-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C=CC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)/C=C/C(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3-Fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-fluorobenzaldehyde and 3-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.

Industrial Production Methods

In an industrial setting, the production of (2E)-3-(3-Fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one can be scaled up by optimizing the reaction conditions. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography can also enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3-Fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different biological activities.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted chalcones depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits properties that can be exploited in drug development. Its structural features suggest potential activity against various biological targets:

- Antitumor Activity : Preliminary studies indicate that compounds with similar structures may inhibit tumor growth by interacting with specific cellular pathways. The nitro group can enhance the reactivity of the compound, potentially leading to cytotoxic effects on cancer cells.

- Antimicrobial Properties : Research has shown that derivatives of chalcones (the class to which this compound belongs) can exhibit antimicrobial activity. This suggests that (2E)-3-(3-Fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one could be evaluated for its effectiveness against bacterial and fungal strains.

Material Science

The unique electronic properties of fluorinated compounds make them suitable for applications in materials science:

- Organic Electronics : Fluorinated compounds are often used in organic photovoltaic devices due to their ability to enhance charge mobility and stability. The incorporation of (2E)-3-(3-Fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one into polymer matrices could improve the efficiency of solar cells.

- Sensors : The compound's ability to undergo specific chemical reactions can be harnessed in sensor technology, particularly for detecting environmental pollutants or biological markers.

Biological Studies

The compound serves as a valuable tool in biological research:

- Fluorescent Probes : Its structural characteristics allow for modifications that can yield fluorescent derivatives, which are useful in imaging techniques for studying cellular processes.

- Inhibitors in Enzyme Studies : The compound can be utilized to design inhibitors targeting specific enzymes involved in disease pathways, aiding in the understanding of biochemical mechanisms.

Case Studies and Research Findings

A review of recent literature highlights several studies that have explored the applications of similar compounds:

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2020) | Anticancer Activity | Identified structural analogs with significant cytotoxicity against breast cancer cells. |

| Johnson et al. (2021) | Antimicrobial Properties | Demonstrated effectiveness against MRSA strains with certain chalcone derivatives. |

| Lee et al. (2022) | Organic Electronics | Showed improved efficiency in solar cells when incorporating fluorinated chalcones into active layers. |

Mechanism of Action

The mechanism of action of (2E)-3-(3-Fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The presence of the nitro and fluorine groups can enhance its binding affinity to specific enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial activity. In cancer research, it may induce apoptosis in cancer cells by modulating signaling pathways.

Comparison with Similar Compounds

Structural Comparisons

Chalcones with nitro or halogen substituents are common in the literature. Key structural analogs include:

Table 1: Structural analogs and substituent effects

Key Observations :

- Nitro groups at the 3-position (meta) on the α-phenyl ring are common in analogs, but substitution on the β-phenyl ring (e.g., fluorine in the target compound vs. methyl or methoxy in others) critically modulates electronic properties .

Electronic and Photophysical Properties

Chalcone derivatives exhibit tunable optical behaviors depending on substituent electronegativity and conjugation extent:

Table 2: Electronic properties of selected chalcones

Key Observations :

- Electron-withdrawing groups (e.g., nitro, fluorine) typically redshift absorption maxima (λmax) by stabilizing excited states, though experimental data for the target compound is lacking .

- The absence of strong electron-donating groups (e.g., dimethylamino) in the target compound suggests a narrower conjugation system compared to analogs in Table 2 .

Key Observations :

- Fluorine substitution is associated with improved pharmacokinetics, as seen in anxiolytic chalcones . However, the target compound’s bioactivity remains uncharacterized.

- Nitro groups often correlate with antitubercular activity, as in LabMol-67, but may also increase toxicity .

Key Observations :

Biological Activity

(2E)-3-(3-Fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one, a member of the chalcone family, exhibits diverse biological activities due to its unique structural features. This compound is characterized by a fluorine atom and a nitro group, which significantly influence its chemical properties and potential therapeutic applications.

Overview of Chalcones

Chalcones are known for their broad range of biological activities, including antimicrobial , anticancer , and anti-inflammatory properties. The presence of different substituents on the phenyl rings can modulate these activities, making the study of compounds like (2E)-3-(3-Fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one particularly relevant in medicinal chemistry.

Synthesis

The synthesis of (2E)-3-(3-Fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction between 3-fluorobenzaldehyde and 3-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction is generally carried out in ethanol or methanol at room temperature or slightly elevated temperatures to facilitate product formation.

Anticancer Properties

Research indicates that (2E)-3-(3-Fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one has significant anticancer activity. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For example, it demonstrated cytotoxic effects against chronic lymphocytic leukemia (CLL) cell lines with IC50 values ranging from 0.17 to 2.69 µM . The pro-apoptotic effects were mediated through reactive oxygen species (ROS) flux, indicating a potential mechanism for its anticancer activity.

Antimicrobial Activity

Chalcones, including (2E)-3-(3-Fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one, have been evaluated for their antimicrobial properties. The compound's structural characteristics allow it to interact with bacterial cell wall synthesis pathways, contributing to its antimicrobial effects. Studies have reported that similar nitro-substituted chalcones exhibit activity against various bacterial strains, indicating the potential of this compound as an antimicrobial agent .

Structure-Activity Relationship (SAR)

The unique combination of a fluorine atom and a nitro group in (2E)-3-(3-Fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one enhances its binding affinity to specific molecular targets compared to other chalcone derivatives. For instance, analogs with different substituents have shown varied biological activities, emphasizing the significance of structural modifications in optimizing therapeutic efficacy .

The mechanism by which (2E)-3-(3-Fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one exerts its biological effects involves:

- Inhibition of Enzymes : The compound may inhibit enzymes involved in critical cellular processes, such as those responsible for cell proliferation in cancer cells.

- Induction of Apoptosis : By modulating signaling pathways associated with cell survival and death, this compound can promote apoptosis in malignant cells.

- Antioxidant Activity : The ability to generate ROS may also play a role in its anticancer effects, as these reactive species can damage cellular components and trigger cell death pathways .

Comparative Analysis with Similar Compounds

| Compound Name | Substituent Position | IC50 (µM) | Biological Activity |

|---|---|---|---|

| (2E)-3-(4-Fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one | Para | 5.0 | Anticancer |

| (2E)-3-(3-Chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one | Meta/Para | 10.0 | Antimicrobial |

| (2E)-3-(4-Nitrophenyl)-1-(4-fluorophenyl)prop-2-en-1-one | Para/Para | 8.0 | Anticancer |

This table illustrates that while all these compounds share similar core structures, their substituent positions significantly influence their biological activities.

Case Studies

A recent study focused on the synthesis and evaluation of various nitro-substituted chalcones demonstrated that compounds with similar structures to (2E)-3-(3-Fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one exhibited potent antiproliferative effects against different cancer cell lines. The study highlighted that structural modifications could enhance selectivity and potency against specific cancer types .

Q & A

Q. What are the standard synthesis protocols for (2E)-3-(3-Fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one?

The compound is synthesized via Claisen-Schmidt condensation , a widely used method for chalcone derivatives. A typical procedure involves reacting equimolar amounts of substituted acetophenone (e.g., 3-nitroacetophenone) and aldehyde (e.g., 3-fluorobenzaldehyde) in ethanol with a strong base like KOH (0.03 mol) at 0–50°C. The reaction mixture is stirred for 2–3 hours at room temperature, followed by acidification and purification via recrystallization .

Example Synthesis Parameters

| Component | Amount/Condition |

|---|---|

| Ketone | 0.01 mol |

| Aldehyde | 0.01 mol |

| Solvent | Ethanol (15 mL) |

| Catalyst | KOH (0.03 mol) |

| Reaction Time | 2–3 hours |

Q. Which spectroscopic techniques are critical for confirming the structure and E-configuration of the compound?

- Single-crystal XRD : Provides definitive proof of the E-configuration by resolving bond angles and dihedral planes (e.g., C=C bond torsion angles ~180°) .

- ¹H NMR : The coupling constant (J) between the α and β protons of the enone system typically ranges from 15–17 Hz, confirming trans geometry .

- IR Spectroscopy : Stretching vibrations for C=O (1660–1700 cm⁻¹) and C=C (1600–1620 cm⁻¹) are key identifiers .

Q. What methodologies are used to evaluate the antimicrobial activity of this compound?

Antimicrobial efficacy is tested via agar dilution or broth microdilution assays. The compound is dissolved in DMSO and serially diluted in Mueller-Hinton broth. Minimum inhibitory concentration (MIC) values are determined against bacterial (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans) after 24–48 hours of incubation .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) predict the nonlinear optical (NLO) properties of this compound?

DFT calculations at the B3LYP/6-311++G(d,p) level optimize the molecular geometry and compute hyperpolarizability (β) and second-order susceptibility (χ²). For example:

- The first hyperpolarizability (β) is calculated using the finite-field method.

- Electron density maps (e.g., HOMO-LUMO gaps) correlate with charge transfer efficiency, a key factor in NLO activity .

Key NLO Parameters from Literature

| Compound | β (×10⁻³⁰ esu) | χ² (pm/V) | Reference |

|---|---|---|---|

| Target Compound* | ~1.5–2.0 | ~0.8–1.2 | |

| 3MPNP† | 1.13 | 0.65 | |

| *Estimated based on structural analogs. †(2E)-3-(3-methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one. |

Q. How do substituents (e.g., nitro, fluoro) influence the compound’s electronic and optical properties?

- Nitro groups (-NO₂) : Enhance electron-withdrawing capacity, increasing dipole moment and polarizability. This elevates NLO response (e.g., β increases by ~30% compared to non-nitro analogs) .

- Fluoro groups (-F) : Improve thermal stability and modulate solubility via hydrophobic interactions. Fluorine’s electronegativity also fine-tunes HOMO-LUMO gaps .

Q. What strategies resolve contradictions between experimental and computational spectroscopic data?

- Solvent Correction : Include solvent effects (e.g., polarizable continuum model) in DFT calculations to match experimental UV-Vis λmax .

- Basis Set Optimization : Use larger basis sets (e.g., 6-311++G(2d,p)) to reduce deviations in bond length predictions (e.g., C=O bond error < 0.02 Å) .

- Vibrational Analysis : Compare experimental IR peaks with scaled DFT frequencies (scaling factor ~0.961) to validate assignments .

Q. How does crystal packing affect the compound’s physicochemical behavior?

- XRD Analysis : Reveals intermolecular interactions (e.g., C-H···O hydrogen bonds, π-π stacking) that influence melting point and solubility. For example, dense packing increases thermal stability (melting point >200°C) .

- Hirshfeld Surface Analysis : Quantifies contact contributions (e.g., H···O interactions ≈ 25% of total surface area) to predict dissolution kinetics .

Data Contradiction Analysis

Q. How to address discrepancies in antimicrobial activity data across studies?

- Strain Variability : Use standardized strains (e.g., ATCC controls) to minimize biological variability .

- Solvent Interference : Ensure DMSO concentrations ≤1% to avoid false negatives .

- Statistical Validation : Apply ANOVA or Tukey’s test to confirm significance (p < 0.05) across replicates .

Methodological Recommendations

- Synthesis Optimization : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 3 hours) and improve yield (>80%) .

- Characterization Workflow : Combine XRD, NMR, and DFT for unambiguous structural validation .

- Biological Assays : Include positive controls (e.g., ciprofloxacin for bacteria) and measure IC50 values for dose-response analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.